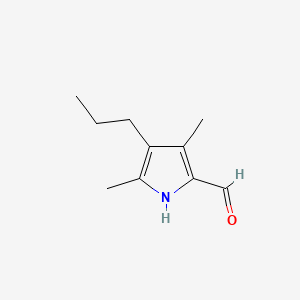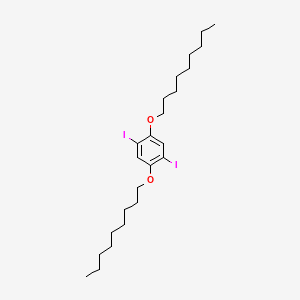![molecular formula C10H8N4O B583136 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one CAS No. 144240-96-0](/img/structure/B583136.png)
2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one is a heterocyclic compound that belongs to the class of imidazoquinolines. This compound is of significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an imidazole ring fused to a quinoline moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different imidazoquinoline derivatives.
Substitution: The amino group at position 2 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-methylimidazo[4,5-f]quinoline
- Imidazo[1,5-a]quinoxalines
- Imidazo[1,2-a]quinoxalines
Comparison: Compared to these similar compounds, 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one exhibits unique properties due to its specific structural features. The presence of the amino group at position 2 and the fused imidazole-quinoline ring system contribute to its distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
144240-96-0 |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.201 |
IUPAC-Name |
2-amino-1,3a-dihydroimidazo[4,5-f]quinolin-7-one |
InChI |
InChI=1S/C10H8N4O/c11-10-13-7-3-2-6-5(9(7)14-10)1-4-8(15)12-6/h1-4,7H,(H3,11,13,14) |
InChI-Schlüssel |
SPEFSNDRCYBLQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=O)C=CC2=C3C1N=C(N3)N |
Synonyme |
7H-Imidazo[4,5-f]quinolin-7-one,2-amino-1,6-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)




![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)
